molecular formula C12H9FN2S2 B2355682 3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile CAS No. 339021-11-3

3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile

Cat. No. B2355682
CAS RN: 339021-11-3
M. Wt: 264.34
InChI Key: FRBRFOBVGLKTMX-UHFFFAOYSA-N
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Description

3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile is a chemical compound with the molecular formula C12H9FN2S2 . It has a molecular weight of 264.35 . This compound is solid in its physical form .


Physical And Chemical Properties Analysis

3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile is a solid compound . Its molecular weight is 264.35 . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the sources I found.

Scientific Research Applications

  • Antiviral Properties : Research demonstrates that isothiazole derivatives, including those similar to 3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile, exhibit notable antiviral activities. These compounds have been studied for their structural, topological, and vibrational properties, which contribute to their effectiveness in traversing biological membranes and exhibiting antiviral properties (Romani, Márquez, Márquez, & Brandán, 2015).

  • Antiproliferative and Antilipolytic Activities : A series of isothiazole derivatives, related to the compound , showed promising antiproliferative activity against various cancer cell lines. Their pharmacophores indicate potential as novel antidiabesity and antineoplastic agents (Shkoor, Tashtoush, Al-Talib, Mhaidat, Al-Hiari, Kasabri, & Alalawi, 2021).

  • Selective Anion Separation : Research involving derivatives of isothiazole, including N-4-fluorobenzyl-4-amino-1,2,4-triazole, showed potential in the selective separation of sulphate anions. This indicates their usefulness in applications requiring specific ion recognition and separation (Luo, Wang, Li, Chen, An, Wang, You, & Sun, 2017).

  • Antifungal Activity : Schiff bases of 5-Ethoxycarbonylmethylsulfanyl-1,2,4-triazole, closely related to the compound , have demonstrated antifungal activities, particularly against certain vegetable pathogens. This suggests their potential use in agriculture or pharmaceuticals for managing fungal infections (Qingcu, 2014).

  • COX-2 Inhibitor Properties : A triazole-based derivative, closely related to the compound , has been studied as a selective COX-2 inhibitor. Its crystal structure, stabilized by various noncovalent interactions, indicates its potential for therapeutic applications, particularly in treating inflammation or pain (Al-Wahaibi, Rahul, Mohamed, Abdelbaky, García‐Granda, El-Emam, Percino, & Thamotharan, 2021).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-5-methyl-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2S2/c1-8-11(6-14)12(15-17-8)16-7-9-2-4-10(13)5-3-9/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBRFOBVGLKTMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)SCC2=CC=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327009
Record name 3-[(4-fluorophenyl)methylsulfanyl]-5-methyl-1,2-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666556
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

339021-11-3
Record name 3-[(4-fluorophenyl)methylsulfanyl]-5-methyl-1,2-thiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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